Cas no 2034245-76-4 (1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine)

1-(2-Phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a bifunctional heterocyclic compound featuring a piperazine core linked to both a 2-phenylthiazole and a pyrazolopyridine moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or GPCR-targeted ligands. The thiazole and pyrazolopyridine groups enhance binding affinity and selectivity due to their hydrogen-bonding and π-stacking capabilities. The piperazine linker provides conformational flexibility, facilitating optimal interactions with biological targets. The compound's synthetic accessibility and modular design make it a versatile intermediate for structure-activity relationship studies. Its physicochemical properties suggest reasonable solubility and metabolic stability, supporting further pharmacological evaluation.
1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine structure
2034245-76-4 structure
Product Name:1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
CAS No:2034245-76-4
MF:C22H23N5O2S
MW:421.5153
CID:5348504
Update Time:2025-10-28

1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • [4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
    • (2-phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
    • 1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
    • Inchi: 1S/C22H23N5O2S/c28-21(18-14-17-8-4-5-9-27(17)24-18)25-10-12-26(13-11-25)22(29)19-15-30-20(23-19)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2
    • InChI Key: ZJWDCYZWRGNJEN-UHFFFAOYSA-N
    • SMILES: S1C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC(=C1[H])C(N1C([H])([H])C([H])([H])N(C(C2C([H])=C3C([H])([H])C([H])([H])C([H])([H])C([H])([H])N3N=2)=O)C([H])([H])C1([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 635
  • XLogP3: 2.7
  • Topological Polar Surface Area: 99.6

1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine Pricemore >>

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Additional information on 1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine

1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine

The compound with CAS No. 2034245-76-4, known as 1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine, is a highly complex organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its structure, synthesis methods, biological properties, and potential applications in the pharmaceutical industry.

The molecular structure of 1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is characterized by the presence of a piperazine ring system. Piperazine is a six-membered ring containing two nitrogen atoms at positions 1 and 4. This core structure is further substituted with two distinct groups: a 2-phenylthiazole carbonyl group at position 1 and a pyrazolopyridine carbonyl group at position 4. The thiazole ring system is fused with a phenyl group at position 2 and contains a carbonyl group at position 4. Similarly, the pyrazolopyridine moiety is a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring.

The synthesis of this compound involves multi-step organic reactions. The piperazine core can be synthesized via various methods such as the Hantzsch dihydropyridine synthesis or through the cyclization of amino alcohols. The substitution of the piperazine ring with the thiazole and pyrazolopyridine groups requires careful planning to ensure regioselectivity and yield optimization. Recent advancements in catalytic asymmetric synthesis have enabled researchers to construct these complex molecules with higher precision and efficiency.

Recent studies have highlighted the biological activity of 1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine in various cellular models. The compound has shown potential as an inhibitor of key enzymes involved in disease pathways such as kinase inhibitors or protease inhibitors. Its ability to modulate cellular signaling pathways makes it a promising candidate for therapeutic interventions in diseases such as cancer or neurodegenerative disorders.

In addition to its enzymatic activity studies,the compound has also been investigated for its potential anti-inflammatory properties. Researchers have found that it exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be developed into a novel anti-inflammatory agent for treating conditions like arthritis or inflammatory bowel disease.

The structural versatility of CAS No. 2034245 allows for further modifications to enhance its pharmacokinetic properties such as solubility and bioavailability. Recent research has focused on incorporating functional groups that improve drug delivery systems or enable targeted drug delivery using nanotechnology.

In conclusion,the compound CAS No. 20342 represents an exciting advancement in organic chemistry with broad applications in drug discovery and development. Its unique structure combined with promising biological activities positions it as a valuable tool for researchers in academia and industry alike.

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